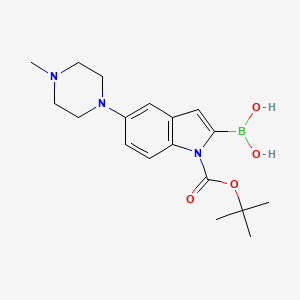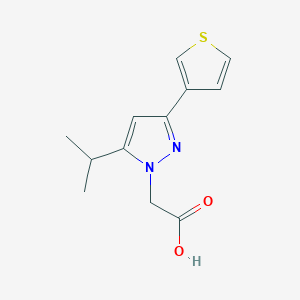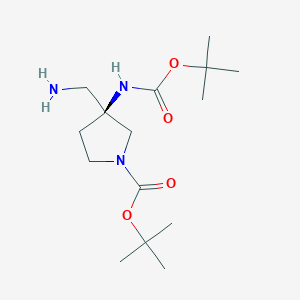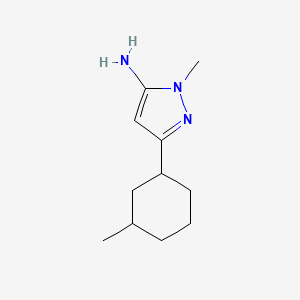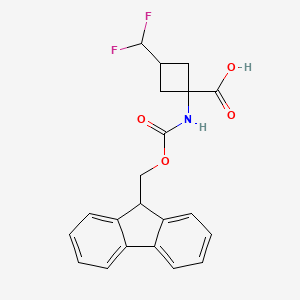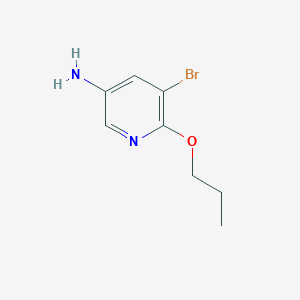![molecular formula C9H10ClN3S B13334154 1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13334154.png)
1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H10ClN3S and a molecular weight of 227.71 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to a pyrazole moiety, making it a valuable entity in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methylhydrazine to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various substituted pyrazole and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes . By binding to the active sites of these enzymes, the compound can modulate their activity, leading to reduced production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
1-[(5-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This compound also contains a chlorothiophene ring but is attached to a thiazole moiety instead of a pyrazole.
5-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide: This compound features a more complex structure with multiple functional groups and is used in different pharmacological applications.
The uniqueness of this compound lies in its specific combination of the chlorothiophene and pyrazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10ClN3S |
|---|---|
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
1-[(5-chlorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-6-4-13(12-9(6)11)5-7-2-3-8(10)14-7/h2-4H,5H2,1H3,(H2,11,12) |
InChI-Schlüssel |
OZYJIBWXQHABHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


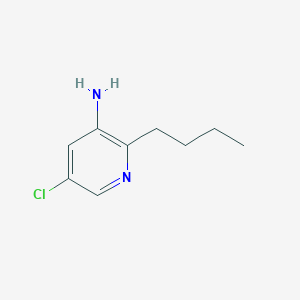
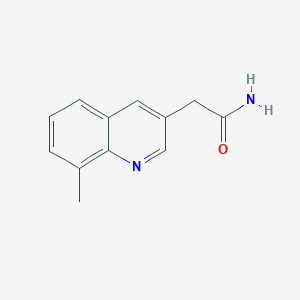

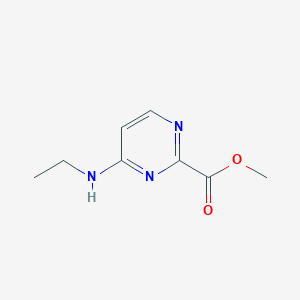

![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
